molecular formula C11H15NO4 B8357167 Methyl 2-amino-4-ethoxy-5-methoxybenzoate

Methyl 2-amino-4-ethoxy-5-methoxybenzoate

Cat. No.: B8357167
M. Wt: 225.24 g/mol
InChI Key: ZQWYDHOFFKWQAC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-ethoxy-5-methoxybenzoate is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-amino-4-ethoxy-5-methoxybenzoate

InChI

InChI=1S/C11H15NO4/c1-4-16-10-6-8(12)7(11(13)15-3)5-9(10)14-2/h5-6H,4,12H2,1-3H3

InChI Key

ZQWYDHOFFKWQAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 24.110 g (94.5 mmol) methyl 4-ethoxy-5-methoxy-2-nitrobenzoate, 15.81 g (283 mmol) iron powder, 25.28 g (472 mmol) ammonium chloride, 135 ml water, and 350 ml methanol was heated to reflux under N2. At both 3 and 5.5 hours added the same amount of iron and ammonium chloride. Removed heat at 6.5 hours, added ethyl acetate and saturated sodium bicarbonate, filtered through celite and separated layers. Washed organic layer with saturated sodium bicarbonate, dried with magnesium sulfate, stripped solvent, and dried in vacuo, giving 17.594 g of pink solid: mass spectrum (electrospray m/e): M+H=226.2.
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24.11 g
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25.28 g
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135 mL
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15.81 g
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350 mL
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Synthesis routes and methods II

Procedure details

A mixture of methyl 4-ethoxy-5-methoxy-2-nitrobenzoate (8.38 g, 32.8 mmol) and Pd/C (10%, 0.85 g) in MeOH (20 mL) was stirred under 1 atmosphere of hydrogen at room temperature for 6 hours. The reaction mixture was filtered with Celite and washed with MeOH. The filtration was concentrated under reduced pressure to give methyl 2-amino-4-ethoxy-5-methoxybenzoate as solid (6.832 g, 92%). 1H NMR (300 MHz, CDCl3) δ 7.30 (s, 1H), 6.13 (s, 1H), 5.56 (br, 2H), 4.08 (q, 2H), 3.85 (s, 3H), 3.82 (s, 3H), 1.48 (t, 3H); LC-MS (ESI) m/z 226 (M+H)+.
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8.38 g
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reactant
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20 mL
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0.85 g
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catalyst
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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